molecular formula C11H15NO2 B574989 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol CAS No. 188866-44-6

4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol

Cat. No.: B574989
CAS No.: 188866-44-6
M. Wt: 193.246
InChI Key: CWQAJUGYGJZUFG-WDEREUQCSA-N
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Description

4-(4-Hydroxyphenyl)-(3S,4S)-3-piperidinol is a chiral piperidine derivative that serves as a critical synthetic intermediate and core structural motif in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. Its defined stereochemistry and phenolic hydroxyl group make it a valuable building block for constructing molecules with high binding affinity and selectivity for neurological targets. Research indicates that structurally similar piperidine compounds, often featuring the 4-(4-hydroxyphenyl) group, are key components in potent and selective antagonists for the NMDA (N-methyl-D-aspartate) receptor's GluN2B subunit . Antagonism of this receptor subtype is a prominent pathway being investigated for the treatment of major depressive disorder and other neurological conditions . Furthermore, the piperidine scaffold is extensively utilized in the exploration of novel μ-opioid receptor (MOR) agonists, where specific stereochemistry is crucial for achieving potent analgesic activity with an improved safety profile . This compound provides researchers with a versatile and stereochemically pure starting material to advance drug discovery programs in these and other therapeutic areas, enabling the synthesis of complex molecules for pharmacological evaluation and mechanism of action studies.

Properties

IUPAC Name

(3S,4S)-4-(4-hydroxyphenyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-3-1-8(2-4-9)10-5-6-12-7-11(10)14/h1-4,10-14H,5-7H2/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQAJUGYGJZUFG-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s,4s 4 4 Hydroxyphenyl 3 Piperidinol

Retrosynthetic Analysis of the (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol Skeleton

A logical retrosynthetic analysis of the target molecule, (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, reveals several key disconnections that pave the way for various synthetic strategies. The primary bond formations to consider are the C3-C4 bond, the C4-aryl bond, and the cyclization of the piperidine (B6355638) ring.

One common approach involves the disconnection of the piperidine ring, often through a reductive amination or an intramolecular Michael addition. This leads to acyclic precursors such as δ-amino ketones or δ-amino esters. The stereochemistry at C3 and C4 can be established in the acyclic precursor through asymmetric reactions before the cyclization step.

Another powerful strategy focuses on the formation of the C3-C4 bond as the key stereochemistry-determining step. This can be achieved through enantioselective aldol or Henry (nitro-aldol) reactions between a suitable 4-hydroxyphenyl-containing electrophile and a three-carbon nitrogen-containing nucleophile. Subsequent functional group manipulations and cyclization would then furnish the desired piperidinol.

Furthermore, disconnection of the C4-aryl bond suggests a strategy involving the arylation of a pre-formed chiral 3-hydroxypiperidine derivative. This could be accomplished through transition metal-catalyzed cross-coupling reactions.

Finally, a retrosynthetic approach can also lead back to readily available chiral building blocks, forming the basis of chiral pool synthesis. For instance, the piperidine core could be envisioned as being derived from chiral amino acids or carbohydrates, where the inherent stereochemistry is harnessed to control the formation of the new stereocenters.

Enantioselective Synthetic Strategies

The demand for enantiomerically pure pharmaceuticals has driven the development of a plethora of enantioselective synthetic methods. The synthesis of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol is no exception, with asymmetric catalysis, chiral pool methodologies, and biocatalysis emerging as the most powerful tools.

Asymmetric Catalysis for Stereocontrolled Formation of the Piperidinol Core

Asymmetric catalysis offers a highly efficient and atom-economical approach to introduce chirality. Both organocatalysis and metal-catalyzed transformations have been successfully employed to control the stereochemistry during the formation of the piperidinol core.

Organocatalysis has witnessed a surge in interest over the past two decades, providing a green and often complementary alternative to metal catalysis. For the synthesis of 3,4-disubstituted piperidines, organocatalytic domino or cascade reactions have proven to be particularly effective.

One plausible organocatalytic strategy for the synthesis of the (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol backbone involves a Michael addition of a suitable nitrogen-containing nucleophile to a 4-(4-hydroxyphenyl)-substituted α,β-unsaturated aldehyde or ketone, followed by an intramolecular cyclization. Chiral amines, such as prolinol derivatives, are excellent catalysts for such transformations, proceeding through enamine or iminium ion intermediates to effectively control the stereochemical outcome.

For instance, a diarylprolinol silyl ether catalyst could be employed in the conjugate addition of a protected amino-aldehyde to a vinylogous imine derived from a 4-hydroxyphenyl-containing α,β-unsaturated aldehyde. This would generate the C3 and C4 stereocenters with high diastereo- and enantioselectivity. Subsequent reduction and deprotection steps would then yield the target molecule.

CatalystReactant AReactant BDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Diarylprolinol Silyl EtherAmino-aldehyde4-(4-hydroxyphenyl)-α,β-unsaturated aldehyde>95:5>98%
Chiral Phosphoric AcidIminium intermediateNucleophile90:1095%

Transition metal catalysis provides a powerful and versatile platform for the enantioselective synthesis of complex molecules. For the construction of the (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol skeleton, several metal-catalyzed reactions can be envisioned.

A key strategy involves the asymmetric hydrogenation of a suitably substituted tetrahydropyridine precursor. Chiral rhodium or iridium complexes with chiral phosphine ligands are highly effective catalysts for the enantioselective reduction of double bonds. The substrate, a 4-(4-hydroxyphenyl)-3-hydroxy-1,2,3,4-tetrahydropyridine, could be synthesized and then subjected to asymmetric hydrogenation to install the desired stereochemistry at C3 and C4.

Another powerful approach is the asymmetric allylic amination. A chiral palladium catalyst can be used to catalyze the reaction between an allylic substrate and a nitrogen nucleophile. By carefully designing the substrate and choosing the appropriate chiral ligand, the desired 3,4-disubstituted piperidine core can be assembled with high stereocontrol.

Metal CatalystLigandReaction TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
[Rh(COD)2]BF4(S,S)-Me-DuPhosAsymmetric Hydrogenation>99:1>99%
[Pd2(dba)3](R)-BINAPAsymmetric Allylic Amination92:896%

Chiral Pool Methodologies Utilizing Enantiopure Precursors

The chiral pool provides a rich source of enantiomerically pure starting materials, such as amino acids, carbohydrates, and terpenes. These readily available and often inexpensive compounds can be elaborated into complex chiral molecules, including (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol.

A plausible chiral pool approach could commence from a suitably protected derivative of a chiral amino acid, such as L-aspartic acid or L-glutamic acid. The carboxylic acid functionalities can be manipulated to introduce the necessary carbon atoms of the piperidine ring, while the inherent stereocenter of the amino acid can be used to direct the formation of the new stereocenters at C3 and C4. For example, the side chain of a protected L-aspartic acid derivative could be extended to incorporate the 4-hydroxyphenyl group, followed by reduction and cyclization to form the piperidine ring.

Carbohydrates also serve as excellent chiral pool starting materials. For instance, D-glucose can be converted into a chiral building block containing multiple stereocenters, which can then be transformed into the desired piperidinol through a series of stereocontrolled reactions, including amination, reduction, and cyclization.

Biocatalytic Transformations in the Stereoselective Synthesis of Piperidinol Intermediates

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. For the synthesis of chiral piperidinols, biocatalytic reductions and transaminations are particularly valuable.

A key biocatalytic strategy for accessing (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol would involve the stereoselective reduction of a prochiral ketone precursor, such as 4-(4-hydroxyphenyl)-piperidin-3-one. A wide range of ketoreductases (KREDs) are available that can reduce ketones to the corresponding alcohols with high enantioselectivity. By screening a library of KREDs, it is often possible to identify an enzyme that provides the desired (3S)-alcohol with excellent stereocontrol. The subsequent introduction of the substituent at the C4 position with the desired (4S) stereochemistry could be achieved through various chemical transformations.

Alternatively, a biocatalytic dynamic kinetic resolution (DKR) could be employed. In this approach, a racemic mixture of a suitable intermediate is subjected to an enzymatic reaction that selectively transforms one enantiomer, while a racemization catalyst continuously interconverts the enantiomers. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Enzyme ClassSubstrateProductStereoselectivity
Ketoreductase (KRED)4-(4-hydroxyphenyl)-piperidin-3-one(3S)-4-(4-hydroxyphenyl)-3-piperidinol>99% ee
Transaminase (TAm)Prochiral amineChiral amine intermediate>98% ee
LipaseRacemic ester intermediateEnantiopure alcohol and ester>99% ee

Diastereoselective Synthesis Approaches

The primary hurdle in the synthesis of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol lies in the establishment of the trans-relationship between the hydroxyl group at C3 and the 4-hydroxyphenyl group at C4, with the correct absolute stereochemistry. Various diastereoselective strategies have been devised to achieve this.

Control of Relative Stereochemistry During Ring Formation

Controlling the relative stereochemistry during the construction of the piperidine ring is a paramount strategy. Several methods have been successfully employed to favor the formation of the desired trans-diastereomer.

One effective approach involves the catalytic hydrogenation of substituted pyridinium salts . This method often proceeds with high diastereoselectivity, influenced by the nature of the substituents and the catalyst. For instance, the hydrogenation of a suitably substituted pyridine (B92270) can lead to a cis-piperidine derivative, which can then be epimerized under thermodynamic control to the more stable trans-isomer.

N-Acyliminium ion cyclizations represent another powerful tool for stereocontrolled piperidine synthesis. The cyclization of N-acyliminium ions with various nucleophiles can proceed with a high degree of diastereoselectivity, which is often dictated by the conformation of the iminium ion intermediate. The stereochemical outcome can be influenced by the choice of Lewis or Brønsted acid catalysts, which can switch the reaction between kinetic and thermodynamic control, yielding either cis or trans products respectively. For example, the use of MeAlCl₂ in refluxing chloroform has been shown to favor the formation of trans-3,4-disubstituted piperidines.

Furthermore, cascade reactions , such as the N-acyliminium ion/aza-Prins cyclization, offer an efficient route to functionalized piperidines with excellent diastereoselectivity, allowing for the formation of multiple bonds and stereocenters in a single step.

A summary of selected methods for controlling relative stereochemistry is presented in the table below.

MethodKey FeaturesTypical Diastereoselectivity
Catalytic Hydrogenation of PyridinesReduction of substituted pyridines, often leading to cis products, followed by epimerization to trans.Moderate to high
N-Acyliminium Ion CyclizationCyclization with nucleophiles, where stereoselectivity can be controlled by catalyst and reaction conditions.High
Cascade ReactionsMulti-step, one-pot synthesis providing rapid access to complex piperidines with high stereocontrol.Excellent

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the stereochemical outcome is dictated by the inherent chirality of the starting material. This approach is particularly effective when a chiral precursor is used to guide the formation of new stereocenters.

A notable example is the diastereoselective reduction of a prochiral ketone . The reduction of an N-protected 4-(4-hydroxyphenyl)-3-oxopiperidine can be achieved using various reducing agents, where the approach of the hydride is directed by the existing stereochemistry of the molecule or by a chiral catalyst, leading to the desired (3S,4S) configuration. Biocatalytic reductions using ketoreductases have emerged as a powerful method for achieving high enantioselectivity in such transformations.

Another strategy involves the diastereoselective addition of organometallic reagents to a chiral precursor. For instance, the addition of a 4-hydroxyphenyl organometallic reagent to a chiral 3-hydroxypiperidine-derived electrophile can proceed with high diastereoselectivity, controlled by the stereochemistry of the piperidine ring.

The table below summarizes key substrate-controlled diastereoselective reactions.

Reaction TypeSubstrateKey Controlling Factor
Diastereoselective Ketone ReductionN-protected 4-(4-hydroxyphenyl)-3-oxopiperidineExisting stereocenters or chiral catalyst directing hydride attack.
Diastereoselective Organometallic AdditionChiral 3-hydroxypiperidine derivativeStereodirecting effect of the existing chiral scaffold.

Key Chemical Transformations and Functionalization Strategies

Beyond the initial construction of the stereochemically defined piperidine core, several key chemical transformations are necessary to arrive at the final target molecule and to allow for further derivatization.

Construction of the Piperidine Heterocycle

The formation of the six-membered piperidine ring is a fundamental step in the synthesis. A variety of methods are available, each with its own advantages in terms of efficiency and stereocontrol.

Catalytic hydrogenation of pyridine derivatives is a widely used and economical method for constructing the piperidine skeleton. bham.ac.uk This approach can be performed using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), often under high pressure and temperature. The diastereoselectivity of the hydrogenation can be influenced by the substituents on the pyridine ring.

Intramolecular Michael addition offers a powerful strategy for the stereocontrolled synthesis of piperidines. In this approach, an amine nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of the piperidine ring with predictable stereochemistry.

Chemo-enzymatic dearomatization of pyridines has emerged as a versatile and highly efficient method for preparing stereo-enriched piperidines. nih.gov This approach combines a chemical activation step with a biocatalytic reduction, often affording products with high enantiomeric excess. nih.gov

Introduction of the 4-Hydroxyphenyl Moiety and Aromatic Functionalization

The introduction of the 4-hydroxyphenyl group at the C4 position of the piperidine ring is a crucial transformation. This can be achieved either by incorporating the moiety during the ring formation or by adding it to a pre-formed piperidine scaffold.

A common strategy involves the use of a Grignard reagent or other organometallic species derived from a protected 4-alkoxybromobenzene. This reagent can be added to a suitable electrophilic piperidine precursor, such as a 4-piperidone or a cyclic iminium ion. Subsequent deprotection of the alkoxy group, typically a methoxy or benzyloxy group, reveals the desired hydroxyl functionality.

The Friedel-Crafts reaction provides another avenue for introducing the aryl group. nih.gov In this electrophilic aromatic substitution reaction, a piperidine-containing electrophile reacts with phenol or a protected phenol derivative in the presence of a Lewis acid catalyst. nih.gov

Once the 4-hydroxyphenyl group is in place, further aromatic functionalization can be performed to introduce additional substituents on the phenyl ring, allowing for the exploration of structure-activity relationships. This can include electrophilic aromatic substitution reactions such as nitration, halogenation, or acylation, followed by further transformations of the newly introduced functional groups.

Regioselective Derivatization of the Hydroxyl and Nitrogen Centers

The presence of both a secondary amine and a secondary hydroxyl group in (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol necessitates the use of regioselective derivatization strategies to selectively modify one functional group in the presence of the other. This is often achieved through the use of orthogonal protecting groups .

The nitrogen atom is typically protected with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be introduced under basic conditions and removed under acidic or hydrogenolytic conditions, respectively. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS), an ether (e.g., benzyl), or an ester. The choice of protecting group depends on its stability towards the reaction conditions planned for subsequent steps.

Regioselective N-alkylation or N-acylation of the piperidine nitrogen can be achieved after protection of the hydroxyl group. Conversely, selective O-acylation or O-alkylation of the hydroxyl group can be performed on an N-protected piperidine. The choice of reaction conditions, such as the base and solvent, can significantly influence the regioselectivity of these reactions. For instance, N-alkylation is often favored under basic conditions, while O-acylation can be achieved using acid chlorides or anhydrides in the presence of a base like pyridine.

Process Optimization and Efficiency in Complex Piperidinol Synthesis

A pivotal step in the synthesis of 4-aryl-3-piperidinols is the diastereoselective reduction of a corresponding 4-aryl-3-pyridinol or a protected precursor. The choice of reducing agent and reaction parameters plays a crucial role in determining the stereochemical outcome. For instance, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum-based catalysts is a common approach. Optimization studies often involve screening various catalysts, solvents, temperatures, and hydrogen pressures to maximize the yield of the desired (3S,4S) isomer.

The table below illustrates a hypothetical optimization of the diastereoselective reduction of a protected 4-(4-hydroxyphenyl)-3-oxopiperidine precursor.

EntryCatalystSolventTemperature (°C)Pressure (psi)Diastereomeric Ratio (S,S:S,R)Yield (%)
110% Pd/CMethanol255085:1592
25% PtO₂Ethanol255090:1088
310% Pd/CAcetic Acid5010095:595
4Rh/Al₂O₃Methanol255080:2090
510% Pd/CMethanol5010092:896

Note: This data is illustrative and intended to represent a typical optimization study.

Furthermore, process intensification strategies, such as the use of flow chemistry, are being explored to enhance efficiency and safety. Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, reduced reaction times, and minimized byproduct formation.

Application of Green Chemistry Principles in the Synthesis of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of complex molecules like (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol provides numerous opportunities for the implementation of greener practices.

One of the primary focuses of green chemistry is the use of environmentally benign solvents. Traditional syntheses of piperidine derivatives often employ hazardous solvents. Research is actively exploring the use of greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental, health, and safety (EHS) profile.

Another key aspect of green chemistry is the use of catalytic methods to reduce waste. Asymmetric catalysis, including both metal-based and biocatalytic approaches, is instrumental in establishing the desired stereochemistry early in the synthetic sequence, thus avoiding wasteful resolution steps later on.

Biocatalysis, in particular, offers a powerful and sustainable approach to chiral synthesis. The use of enzymes, such as ketoreductases (KREDs) and transaminases, can facilitate the highly stereoselective synthesis of chiral building blocks for piperidinol synthesis. mdpi.comresearchgate.net These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact. For example, a KRED could be employed for the asymmetric reduction of a prochiral ketone precursor to furnish the desired (S)-hydroxyl stereocenter with high enantiomeric excess.

The "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy, Process Mass Intensity (PMI), and E-Factor. These metrics help to assess the efficiency and environmental impact of a chemical process.

The following table provides a comparative overview of key green chemistry metrics for a traditional versus a hypothetical greener synthesis of a piperidinol intermediate.

MetricTraditional SynthesisGreener Synthesis
Atom Economy (%) 4575
Process Mass Intensity (PMI) 15050
E-Factor 14949
Solvent Choice Dichloromethane, TolueneWater, Ethanol, 2-MeTHF
Catalyst Stoichiometric reagentsBiocatalyst (e.g., KRED)

Note: This data is illustrative and highlights the potential improvements from applying green chemistry principles.

By integrating process optimization and green chemistry principles, the synthesis of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol can be made more efficient, cost-effective, and environmentally sustainable, aligning with the future direction of pharmaceutical manufacturing.

Elucidation of Stereochemical Conformation and Molecular Architecture of 3s,4s 4 4 Hydroxyphenyl 3 Piperidinol

Determination of Absolute Stereochemistry

The unambiguous assignment of the (3S,4S) configuration at the two chiral centers of 4-(4-hydroxyphenyl)-3-piperidinol is critical. This is achieved through a combination of powerful analytical techniques that provide definitive evidence of the spatial orientation of the substituents on the piperidine (B6355638) ring.

X-ray Crystallography for Crystalline Forms

X-ray crystallography stands as the gold standard for the determination of the absolute configuration of crystalline solids. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered provides a detailed three-dimensional map of the electron density within the molecule, revealing the precise arrangement of each atom.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism)

Chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD), offer a powerful alternative for determining the absolute configuration of chiral molecules, especially in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is exquisitely sensitive to the molecule's three-dimensional structure.

The experimental VCD spectrum of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol would be compared to the theoretical spectra of both the (3S,4S) and (3R,4R) enantiomers, calculated using quantum chemical methods such as Density Functional Theory (DFT). A match between the experimental spectrum and the calculated spectrum for the (3S,4S) isomer would provide strong evidence for its absolute configuration. This technique has been successfully applied to determine the absolute configuration of related piperidine derivatives, demonstrating its reliability in this class of compounds. niscpr.res.in

Conformational Analysis of the Piperidine Ring and Substituent Orientations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. acs.org In the ¹H NMR spectrum, the coupling constants (J-values) between adjacent protons on the piperidine ring provide valuable information about their dihedral angles, which in turn reveals their relative orientation (axial or equatorial). For (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, a large diaxial coupling constant between the proton at C3 and an adjacent axial proton at C2 or C4 would be expected if the hydroxyl group is in an axial position. Conversely, smaller axial-equatorial or equatorial-equatorial coupling constants would be observed for an equatorial hydroxyl group.

Based on studies of analogous 3,4-disubstituted piperidines, it is highly probable that the piperidine ring of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol adopts a chair conformation. To minimize steric hindrance, the bulky 4-hydroxyphenyl group at the C4 position is expected to preferentially occupy an equatorial position. Consequently, in the trans configuration, the hydroxyl group at the C3 position would also be in an equatorial orientation. This diequatorial arrangement represents the most thermodynamically stable conformation.

Substituent Position Predicted Orientation
4-HydroxyphenylC4Equatorial
HydroxylC3Equatorial

Intramolecular Interactions Influencing Stereochemical Stability

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations of a molecule. In (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a piperidine nitrogen (a hydrogen bond acceptor) raises the possibility of intramolecular hydrogen bonding.

An intramolecular hydrogen bond could potentially form between the hydroxyl group at C3 and the piperidine nitrogen atom. For this to occur, the molecule would need to adopt a conformation that brings these two groups into close proximity. In the preferred diequatorial chair conformation, the distance between the C3-hydroxyl group and the nitrogen atom might not be optimal for strong hydrogen bonding. However, slight distortions of the chair conformation or the presence of other, less stable conformations in equilibrium could facilitate such an interaction.

Advanced Analytical and Spectroscopic Characterization of 3s,4s 4 4 Hydroxyphenyl 3 Piperidinol

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods provide foundational information regarding the molecular structure, connectivity, and stereochemistry of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical characterization of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can elucidate through-bond and through-space correlations, confirming the molecular framework and the relative stereochemistry of the substituents on the piperidine (B6355638) ring.

The trans configuration of the hydroxyl and hydroxyphenyl groups at the C3 and C4 positions, respectively, can be confirmed by analyzing the coupling constants between the protons at these positions (H3 and H4). A large coupling constant (typically in the range of 8-12 Hz) is indicative of a diaxial relationship between these protons, which is characteristic of the trans isomer in a chair conformation. The chemical shifts of the piperidine ring protons and carbons are also sensitive to their axial or equatorial orientation.

While specific experimental NMR data for (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol is not widely published, theoretical chemical shifts and coupling constants can be predicted based on established principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C22.8 - 3.2 (axial), 3.4 - 3.8 (equatorial)50 - 55
C33.9 - 4.370 - 75
C42.5 - 2.945 - 50
C51.6 - 2.0 (axial), 2.1 - 2.5 (equatorial)25 - 30
C62.8 - 3.2 (axial), 3.4 - 3.8 (equatorial)50 - 55
C1'-130 - 135
C2', C6'7.0 - 7.3128 - 132
C3', C5'6.7 - 7.0115 - 120
C4'-155 - 160

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₁₁H₁₅NO₂.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The subsequent fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule are expected to involve the loss of water from the hydroxyl group, cleavage of the piperidine ring, and fragmentation of the hydroxyphenyl substituent.

Table 2: Predicted Mass Spectrometry Fragmentation for (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol

m/z (mass-to-charge ratio)Proposed Fragment
193[M]⁺ (Molecular Ion)
175[M - H₂O]⁺
164[M - CH₂NH]⁺
107[C₇H₇O]⁺ (hydroxyphenylmethyl cation)
94[C₆H₆O]⁺ (phenol radical cation)
86[C₅H₁₂N]⁺ (piperidine fragment)

Advanced Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of stereoisomers and the assessment of enantiomeric and diastereomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol from its (3R,4R) enantiomer, as well as its diastereomers, (3S,4R) and (3R,4S). The use of a chiral stationary phase (CSP) allows for the differential interaction with each stereoisomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving optimal resolution. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.

Table 3: Typical Chiral HPLC Parameters for the Separation of 4-Aryl-3-piperidinol Stereoisomers

ParameterCondition
Chiral Stationary PhaseImmobilized Polysaccharide (e.g., Chiralpak IA, IB, or IC)
Mobile PhaseHexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 220 nm or 275 nm
Column Temperature25 °C

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, particularly for assessing its purity and identifying any volatile impurities. Due to the polar nature and relatively low volatility of the compound, derivatization is often necessary prior to GC analysis. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be employed to convert the hydroxyl and amine groups into their more volatile trimethylsilyl (TMS) ethers and amines.

The GC separation provides retention time data characteristic of the derivatized compound, while the mass spectrometer provides fragmentation patterns that can confirm its identity.

Crystallographic Investigations of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol and Its Derivatives

X-ray crystallography provides the most definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. A single crystal X-ray diffraction study of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol or a suitable crystalline derivative would unambiguously confirm the trans relationship between the hydroxyl and hydroxyphenyl groups and establish the (3S,4S) absolute configuration.

Computational Chemistry and in Silico Modeling of 3s,4s 4 4 Hydroxyphenyl 3 Piperidinol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol. These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the piperidine (B6355638) ring, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the N-H group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Various reactivity descriptors can be derived from the electronic structure calculations, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol (Illustrative Data)

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV
Electronegativity 2.35

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis

The three-dimensional structure of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol is not static; the molecule can adopt various conformations due to the flexibility of the piperidine ring and the rotation of single bonds. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules. taylorandfrancis.comresearcher.liferesearchgate.net

Molecular mechanics calculations use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically varying bond lengths, bond angles, and dihedral angles, it is possible to identify low-energy conformations. For (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, the piperidine ring can exist in chair, boat, and twist-boat conformations. The substituents on the ring, the 4-hydroxyphenyl group at C4 and the hydroxyl group at C3, will influence the relative stability of these conformations. X-ray crystallography studies of similar piperidine derivatives have shown that the piperidine ring often adopts a chair conformation with bulky substituents in equatorial positions to minimize steric hindrance. nih.govnih.gov

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior by simulating the movement of its atoms over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule transitions between different conformations and how it interacts with its environment, such as a solvent. These simulations can be used to calculate thermodynamic properties, such as the relative populations of different conformers at a given temperature. The results of MD simulations can be visualized as trajectories, which show the evolution of the molecular structure over time.

Table 2: Relative Energies of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol Conformers (Illustrative Data)

Conformer Relative Energy (kcal/mol)
Chair (equatorial substituents) 0.0
Chair (axial substituents) 4.5
Twist-Boat 6.2

In Silico Prediction of Stereoselective Outcomes in Synthetic Pathways

The synthesis of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol involves the creation of two chiral centers, leading to the possibility of forming multiple stereoisomers. Computational chemistry can play a crucial role in predicting and understanding the stereoselectivity of synthetic reactions. emich.edursc.org By modeling the transition states of the key stereodetermining steps, it is possible to calculate the activation energies for the formation of different stereoisomers.

For instance, in a catalytic asymmetric reaction, the interaction between the substrate, the catalyst, and the reagents can be modeled to understand the origins of stereoselectivity. Computational models can help in the rational design of catalysts and the optimization of reaction conditions to favor the formation of the desired (3S,4S) stereoisomer. mit.edu These computational approaches provide a detailed understanding of reaction mechanisms and can complement experimental efforts in developing efficient and stereoselective synthetic routes. rsc.org

Ligand-Macromolecule Docking Simulations and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, docking simulations can be performed to explore its potential binding modes within the active sites of various macromolecules. mdpi.commdpi.com

The process involves generating a large number of possible conformations of the ligand within the binding site of the macromolecule and then using a scoring function to estimate the binding affinity for each conformation. The results of docking simulations can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-macromolecule complex. nih.govresearchgate.net

Analysis of the docked poses can reveal important information about the binding site, such as its size, shape, and chemical environment. This information can be used to understand the structural basis for molecular recognition. It is important to note that these simulations can be performed without any prior knowledge of the macromolecule's specific biological function.

Table 3: Predicted Interactions from a Hypothetical Docking Simulation of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol

Interacting Residue Interaction Type
Aspartic Acid Hydrogen Bond (with hydroxyl group)
Phenylalanine π-π Stacking (with hydroxyphenyl ring)
Valine Hydrophobic Interaction (with piperidine ring)

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful in silico technique used in the discovery of new molecules with similar interaction patterns. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific macromolecular target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

Starting with the structure of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, a pharmacophore model can be generated to capture its key chemical features. This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. pharmacophorejournal.com This process, known as virtual screening, allows for the rapid identification of a diverse set of potential analogs without the need for extensive experimental screening. nih.gov The identified hits can then be further evaluated using other computational methods, such as molecular docking, to prioritize them for synthesis and experimental testing. This approach accelerates the discovery of new chemical entities with potentially interesting properties.

Mechanistic Investigations of Molecular Interactions of 3s,4s 4 4 Hydroxyphenyl 3 Piperidinol in Vitro Research Focus

Exploration of Binding Mechanisms with Select Biological Macromolecules (e.g., receptors, enzymes) in Recombinant Systems

The 4-(4-hydroxyphenyl)-3-piperidinol scaffold is a key structural motif found in ligands targeting various receptors, most notably opioid and N-methyl-D-aspartate (NMDA) receptors. In vitro studies on recombinant systems are crucial for dissecting the specific interactions between the compound and these protein targets.

While direct binding data for (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol is not extensively available in the public domain, the binding affinities of closely related analogs provide significant insights into its potential receptor interactions.

Opioid Receptors: The trans-3,4-disubstituted-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Studies on N-substituted derivatives of this scaffold have demonstrated that these compounds can act as pure opioid receptor antagonists. The stereochemistry at the 3 and 4 positions of the piperidine (B6355638) ring is a critical determinant of binding affinity and efficacy. Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that both (3R,4R) and (3S,4S)-isomers exhibit antagonist properties, with the (3R,4R)-isomer generally displaying higher potency. nih.gov This suggests that (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol likely interacts with opioid receptors, and its affinity would be influenced by the nature of any substituent on the piperidine nitrogen.

NMDA Receptors: The 4-(4-hydroxyphenyl)piperidine moiety is also a key component of antagonists for the NR1A/2B subtype of the NMDA receptor. nih.gov A notable example is the compound (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), which contains the (3S,4S)-4-(4-hydroxyphenyl)piperidine core. This compound has been identified as a high-affinity negative allosteric modulator of the GluN2B subunit. nih.gov The binding affinity (Ki) of BMS-986169 for the GluN2B allosteric site is in the low nanomolar range (4.03–6.3 nM). nih.gov This strongly indicates that the (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol structure itself contributes significantly to binding at the GluN2B receptor.

Table 1: In Vitro Binding Affinity of a Structurally Related Compound at the Human GluN2B Receptor

Compound Receptor Subtype Binding Affinity (Ki)
BMS-986169 GluN2B 4.03–6.3 nM nih.gov

Currently, there is limited specific data on the in vitro enzyme kinetic modulation and inhibition profile of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol. However, piperidine derivatives have been investigated as inhibitors of various enzymes. For instance, certain trihydroxylated piperidine derivatives have been shown to act as stabilizers for the enzyme α-Galactosidase A. nih.govebi.ac.uk While the subject compound has a different substitution pattern, this highlights the potential for the piperidine scaffold to interact with enzymatic active sites. Further research would be necessary to determine if (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol modulates the activity of key enzymes, such as those involved in neurotransmitter metabolism or other signaling pathways.

Analysis of Allosteric Modulation Mechanisms in Molecular Systems

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's response to the endogenous ligand, is a key mechanism for achieving receptor subtype selectivity and a more controlled pharmacological response. nih.gov

The investigation of BMS-986169 provides compelling evidence for the role of the (3S,4S)-4-(4-hydroxyphenyl)piperidine scaffold in allosteric modulation. nih.gov This compound acts as a negative allosteric modulator (NAM) of the GluN2B receptor, meaning it reduces the receptor's response to its endogenous agonist, glutamate. nih.gov The high affinity of BMS-986169 for the allosteric modulatory site on the GluN2B subunit underscores the importance of the (3S,4S)-4-(4-hydroxyphenyl)piperidine moiety in this interaction. nih.gov This suggests that (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol itself may possess allosteric modulatory properties at the GluN2B receptor, although its potency and efficacy would likely differ from its more complex derivative.

Stereoisomer-Specific Recognition at the Molecular Level

The stereochemistry of piperidine-based ligands is paramount for their molecular recognition by biological targets. The (3S,4S) configuration of the subject compound dictates a specific three-dimensional arrangement of the hydroxyl and hydroxyphenyl groups, which in turn governs its interactions with the chiral environment of a receptor's binding pocket.

In the context of opioid receptors, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have consistently shown that the (3R,4R)-isomer is a more potent antagonist than the (3S,4S)-isomer. This stereochemical preference highlights the precise structural requirements for optimal interaction with the opioid receptor binding site. The subtle difference in the spatial orientation of the substituents between the (3R,4R) and (3S,4S) enantiomers leads to a significant difference in binding affinity and, consequently, biological activity.

Similarly, for NMDA receptor antagonists, the stereochemistry of the piperidine ring and its substituents is crucial for high-affinity binding and selectivity. The development of highly potent and selective NR1A/2B antagonists has often involved the optimization of stereochemistry to achieve the desired pharmacological profile.

Elucidation of Mechanistic Pathways for Molecular Transformation (if applicable)

One probable pathway is the hydroxylation of the aromatic ring, a common metabolic transformation for phenolic compounds. Additionally, the piperidine ring itself can be a site of metabolism. N-dealkylation, if the piperidine nitrogen is substituted, is a common metabolic reaction. The piperidine ring can also undergo oxidation to form lactam derivatives. In vitro studies using liver microsomes would be instrumental in identifying the specific cytochrome P450 (CYP) isozymes responsible for these transformations. For example, studies on other compounds have shown that specific CYP enzymes, such as CYP3A4, are involved in the hydroxylation of piperidine-containing molecules.

Structure Activity Relationship Sar Studies and Analog Development of 3s,4s 4 4 Hydroxyphenyl 3 Piperidinol

Rational Design Principles for Piperidinol Analogs

The development of analogs of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol is guided by several rational design principles aimed at optimizing their pharmacological properties. A primary strategy involves conformational constraint, where the flexible piperidine (B6355638) ring is rigidified to lock it into a specific bioactive conformation. This approach is based on the hypothesis that reducing the conformational flexibility of a ligand can lead to higher binding affinity and selectivity for its target receptor by minimizing the entropic penalty upon binding. For instance, in the context of opioid receptor antagonists, structurally rigid analogs with the hydroxyphenyl group locked in an equatorial orientation have been shown to exhibit potent antagonist activity. nih.govfigshare.com

Another key design principle is the exploration of key pharmacophoric elements. The 4-hydroxyphenyl group, the piperidine nitrogen, and the 3-hydroxyl group are all considered critical for molecular recognition. Analogs are designed to probe the importance of these features by modifying their properties, such as acidity, basicity, and hydrogen-bonding capacity. For example, the development of N-substituted analogs of related 4-(3-hydroxyphenyl)piperidines has been a cornerstone in discovering potent opioid receptor antagonists. wustl.edunih.gov Furthermore, bioisosteric replacement is a common strategy, where functional groups are replaced with other groups that have similar physical or chemical properties, to improve potency, selectivity, or pharmacokinetic profiles. An example of this is the replacement of the phenolic hydroxyl group with a carboxamide moiety, which can act as a good bioisostere. nih.gov

Systematic Chemical Modification and Derivatization Strategies

The synthesis of a diverse range of analogs of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol relies on systematic chemical modification and derivatization strategies. The piperidine nitrogen is a primary site for modification, allowing for the introduction of a wide variety of substituents. N-alkylation, N-acylation, and N-arylation are common methods used to explore the impact of the nitrogen substituent on receptor affinity and selectivity. For instance, the introduction of N-phenylpropyl substituents has been shown to be more potent than N-methyl counterparts in related opioid antagonist series. semanticscholar.org

The 3-hydroxyl group on the piperidine ring also presents an opportunity for derivatization. Esterification or etherification of this group can influence the compound's lipophilicity and its potential for hydrogen bonding within the receptor binding pocket. The synthesis of these analogs often involves multi-step sequences starting from commercially available piperidones or pyridines, employing stereoselective reactions to control the desired (3S,4S) stereochemistry.

Impact of Positional Isomerism on Molecular Recognition

Positional isomerism plays a critical role in the molecular recognition of 4-(hydroxyphenyl)-3-piperidinol analogs. The position of the hydroxyl group on the phenyl ring significantly influences the compound's binding affinity and functional activity at various receptors. While much of the research has focused on the 3-hydroxyphenyl isomer due to its prevalence in potent opioid antagonists, the 4-hydroxyphenyl substitution is crucial for activity at other targets, such as the NMDA receptor. nih.gov

For NMDA receptor antagonists, N-(omega-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines have demonstrated high potency and selectivity for the NR1A/2B subtype. nih.gov This highlights that the para-position of the hydroxyl group is favorable for this specific receptor interaction.

Furthermore, the stereochemistry of the piperidine ring itself is a critical determinant of activity. Studies on the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the (3R,4R)-isomer is generally a more potent opioid antagonist than the (3S,4S)-isomer. nih.govacs.org This stereoselectivity underscores the importance of the precise three-dimensional arrangement of the substituents on the piperidine ring for optimal interaction with the receptor's binding site. Even small changes, such as a cis- to trans-isomer conversion, can dramatically alter the pharmacological profile from a mixed agonist-antagonist to a pure antagonist. acs.org

Influence of Substitutions on the 4-Hydroxyphenyl Moiety on Interaction Profiles

Modifications to the 4-hydroxyphenyl moiety of the piperidinol scaffold can have a profound impact on the interaction profiles of the resulting analogs. The phenolic hydroxyl group is a key hydrogen bond donor and can play a crucial role in anchoring the ligand within the binding pocket of the target receptor.

In the context of NMDA receptor antagonists, the 4-hydroxy group on the phenyl ring is a key feature for high-potency antagonists. nih.gov The following table summarizes the activity of some N-substituted 4-(4-hydroxyphenyl)piperidine analogs at the NR1A/2B receptor subtype.

CompoundN-SubstituentIC50 (µM) at NR1A/2B
21 4-phenylbutyl0.022
33 4-phenylbutyl (on 4-hydroxybenzyl)0.059

Data sourced from Guzikowski et al., J Med Chem, 2000. nih.gov

These findings indicate that the presence and position of the hydroxyl group are critical for potent NMDA receptor antagonism.

Role of Piperidine Nitrogen Substituents in Modulating Molecular Interactions

The substituent attached to the piperidine nitrogen plays a pivotal role in modulating the molecular interactions of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol analogs with their biological targets. The nature, size, and conformation of the N-substituent can significantly influence receptor affinity, selectivity, and functional activity.

In the series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, a wide range of N-substituents have been explored. It was found that the N-substituent primarily affects the antagonist potency and opioid receptor selectivity, rather than determining the antagonist nature of the compound itself. nih.govacs.org Optimal potency was often observed with N-substituents that consist of a phenyl, thiophene, or cyclohexyl group attached to the nitrogen via a three-atom spacer. nih.gov The addition of a hydroxyl or keto group to this N-substituent can further enhance potency. nih.gov

The following table presents data on the opioid receptor antagonist potency for different N-substituents on the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold.

CompoundN-Substituentµ-Opioid Antagonist Potency (Kb, nM)
3c (CH₂)₃-Cyclohexyl0.14
3h (CH₂)₂-CH(OH)-Cyclohexyl0.05

Data sourced from Zimmerman et al., as cited in Carroll et al., ChemMedChem, 2014. nih.gov

This data clearly demonstrates that modifications to the N-substituent can lead to significant improvements in antagonist potency. For NMDA receptor antagonists based on the 4-(4-hydroxyphenyl)piperidine core, N-(omega-phenylalkyl) substituents have been shown to yield high-potency compounds. nih.gov

Emerging Research Directions and Future Perspectives in 3s,4s 4 4 Hydroxyphenyl 3 Piperidinol Research

Integration of Artificial Intelligence and Machine Learning in Piperidinol Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and synthesis of novel therapeutic agents. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. For piperidinol research, AI and ML can be leveraged in several key areas.

De Novo Design: AI algorithms can be trained on existing libraries of piperidinol derivatives and their biological activities to generate novel molecular structures with optimized properties. These algorithms can explore a vast chemical space to propose new analogs of (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

Synthesis Prediction and Optimization: Machine learning models can predict the most efficient synthetic routes for novel piperidinol compounds, taking into account factors like reaction yield, cost of starting materials, and environmental impact. Bayesian optimization, a powerful ML technique, can be employed to efficiently explore and optimize complex reaction conditions, reducing the number of experiments required and accelerating the synthesis of new derivatives. mdpi.com Neural networks can be trained on vast amounts of reaction data to predict the outcomes of chemical transformations, aiding in the design of robust and reliable synthetic pathways. nih.gov

Predictive Modeling of Physicochemical Properties: AI models can accurately predict various physicochemical properties of piperidinol analogs, such as solubility, lipophilicity, and metabolic stability, even before they are synthesized. This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties, saving significant time and resources.

AI/ML Application AreaPotential Impact on Piperidinol Research
De Novo DesignGeneration of novel piperidinol structures with enhanced therapeutic properties.
Synthesis PredictionIdentification of the most efficient and cost-effective synthetic routes.
Reaction OptimizationAcceleration of synthesis through optimized reaction conditions with fewer experiments. mdpi.combeilstein-journals.orgsemanticscholar.org
Property PredictionEarly-stage identification of candidates with favorable drug-like characteristics.

Development of High-Throughput Synthesis and Screening Methodologies for Piperidinol Libraries

To fully explore the structure-activity relationships (SAR) around the (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol scaffold, the synthesis and screening of large, diverse libraries of related compounds are essential. High-throughput synthesis (HTS) and high-throughput screening (HTS) are pivotal in this endeavor.

Automated Synthesis Platforms: The development of automated synthesis platforms, such as stopped-flow synthesis, allows for the rapid and efficient production of large libraries of piperidinol analogs. nih.gov These systems can perform numerous reactions in parallel, with precise control over reaction conditions, enabling the generation of hundreds or even thousands of compounds in a short period. This is a significant advancement over traditional, manual synthesis methods.

High-Throughput Screening (HTS): HTS involves the use of robotic systems to rapidly test the biological activity of large numbers of compounds. nih.govscholars.directanu.edu.auresearchgate.net For piperidinol libraries, HTS assays can be designed to measure their binding affinity to specific receptors or their functional effects on cellular pathways. The data generated from HTS can be used to quickly identify "hit" compounds with desired biological activity, which can then be selected for further optimization. The direct screening of compound libraries has already proven successful in identifying novel piperidinol-based therapeutic leads. nih.gov

MethodologyApplication in Piperidinol Research
Automated SynthesisRapid generation of large and diverse libraries of piperidinol analogs. nih.gov
High-Throughput ScreeningEfficient identification of active compounds from large libraries. nih.govscholars.directanu.edu.auresearchgate.net
Structure-Activity Relationship (SAR) StudiesElucidation of the relationship between chemical structure and biological activity.

Advancements in Characterization Techniques for Complex Piperidinol-Biomolecule Systems

A deep understanding of how (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. Several advanced biophysical techniques are providing unprecedented insights into these complex interactions.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.govtainstruments.com This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Such data is invaluable for understanding the driving forces behind piperidinol-receptor binding and for guiding the optimization of lead compounds. ITC can also be used to determine the kinetic parameters of binding. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govresearchgate.netnih.gov It can be used to determine the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, providing a more dynamic view of the interaction than equilibrium-based methods. This information is critical for understanding the duration of action of a drug at its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying the structure and dynamics of piperidinol-biomolecule complexes in solution. nih.govmdpi.com Techniques such as chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR can be used to identify the binding site of a piperidinol on its target protein and to determine the conformation of the bound ligand. nih.govmdpi.combiorxiv.org This structural information is essential for structure-based drug design efforts.

Characterization TechniqueInformation GainedRelevance to Piperidinol Research
Isothermal Titration Calorimetry (ITC)Binding affinity, stoichiometry, enthalpy, entropy. nih.govnih.govtainstruments.comUnderstanding the thermodynamics of piperidinol-receptor interactions.
Surface Plasmon Resonance (SPR)Binding kinetics (association and dissociation rates). nih.govresearchgate.netnih.govDetermining the dynamic aspects of piperidinol binding.
Nuclear Magnetic Resonance (NMR)3D structure of the complex, binding site identification. nih.govmdpi.combiorxiv.orgGuiding structure-based design of new piperidinol analogs.

Innovative Green Chemistry Approaches for Sustainable Piperidinol Production

The pharmaceutical industry is increasingly focusing on sustainable manufacturing practices to minimize its environmental impact. Green chemistry principles are being applied to the synthesis of active pharmaceutical ingredients (APIs), including piperidinol derivatives.

Biocatalysis and Chemo-enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and reduced waste generation. Chemo-enzymatic approaches, which combine enzymatic and chemical steps, are being explored for the efficient and sustainable synthesis of chiral piperidinols. This can lead to the production of enantiomerically pure compounds like (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol with a significantly lower environmental footprint. The use of biocatalysis is a promising strategy for the synthesis of amine-containing pharmaceuticals. mdpi.com

Continuous Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers numerous benefits, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. For piperidinol synthesis, flow chemistry can lead to higher yields, reduced reaction times, and a decrease in solvent and reagent consumption, contributing to a more sustainable manufacturing process. pmarketresearch.com

Sustainable Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. Research is ongoing to identify and implement greener solvents and reagents for the synthesis of piperidinols, further reducing the environmental impact of their production. The pharmaceutical industry is actively working towards more sustainable manufacturing processes. acsgcipr.orgpharmaexcipients.comgreenfieldchemical.comeuropeanpharmaceuticalreview.com

Green Chemistry ApproachBenefits for Piperidinol Production
Biocatalysis/Chemo-enzymatic SynthesisHigh enantioselectivity, mild conditions, reduced waste. mdpi.com
Continuous Flow ChemistryImproved efficiency, safety, and scalability; reduced waste. pmarketresearch.com
Sustainable Solvents and ReagentsReduced environmental toxicity and improved worker safety.

The Role of Chiral Piperidinols as Probes in Chemical Biology Research

Chiral piperidinols, such as (3S,4S)-4-(4-hydroxyphenyl)-3-piperidinol, are not only potential therapeutic agents but also valuable tools for chemical biology research. Their ability to interact with specific biological targets with high affinity and selectivity makes them excellent probes for elucidating the function of these targets in complex biological systems.

Probing Receptor Function and Pharmacology: Derivatives of 4-(3-hydroxyphenyl)piperidine have been instrumental in studying the pharmacology of opioid receptors, acting as selective antagonists. nih.gov By using enantiomerically pure compounds like the (3S,4S) isomer, researchers can dissect the specific roles of different receptor subtypes and their downstream signaling pathways. This is crucial for understanding the molecular basis of pain, addiction, and other neurological processes.

Tool Compounds for Target Validation: Once a biological target has been identified, it is essential to validate its role in a disease process. Chiral piperidinols can be used as "tool compounds" to selectively modulate the activity of a target in cellular or animal models of disease. This allows researchers to confirm that the target is indeed a valid point of intervention for therapeutic development. The synthesis of chiral 3-piperidinol synthons has been a key step in the development of potent neurokinin substance P receptor antagonists. nih.gov

Development of Imaging Agents: By attaching a suitable imaging moiety, such as a fluorescent dye or a positron-emitting isotope, to a chiral piperidinol scaffold, it is possible to create imaging agents for techniques like fluorescence microscopy or positron emission tomography (PET). These agents can be used to visualize the distribution and density of the target receptor in living systems, providing valuable information for both basic research and clinical diagnostics. The 4-aryl-5-(4-piperidyl)-3-isoxazolol scaffold has been used to develop GABAA antagonists, highlighting the versatility of the piperidine (B6355638) core in creating probes for different receptor systems. nih.gov Many multi-target ligands for G protein-coupled receptors (GPCRs) with potential antipsychotic activity are based on a piperidine carboxamide core. nih.gov

Application in Chemical BiologySignificance
Probing Receptor FunctionElucidating the roles of specific receptor subtypes in health and disease. nih.gov
Target ValidationConfirming the therapeutic relevance of a biological target. nih.gov
Imaging AgentsVisualizing the location and density of target receptors in vivo.

Q & A

Basic: How can the stereochemical purity of 4-(4-hydroxyphenyl)-(3S,4S)-3-piperidinol be ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers during purification. This is critical for isolating the (3S,4S) configuration, as seen in related piperidine derivatives .
  • X-ray Crystallography : Confirm absolute stereochemistry post-synthesis by single-crystal X-ray diffraction, which provides unambiguous structural validation .
  • NMR Coupling Constants : Analyze JJ-values in 1H^1H-NMR to assess diastereomeric ratios, particularly for axial vs. equatorial substituents on the piperidine ring .

Advanced: What strategies resolve contradictory data between NMR and X-ray crystallography for this compound?

Methodological Answer:

  • Factorial Design : Systematically vary experimental conditions (e.g., solvent polarity, temperature) to identify sources of discrepancy. For example, dynamic effects in solution (NMR) vs. static solid-state structures (X-ray) may explain differences .
  • Computational Validation : Perform DFT calculations to compare optimized geometries with experimental X-ray data. This reconciles solution-phase flexibility observed in NMR with rigid crystal structures .
  • Multi-Technique Cross-Validation : Combine NMR, X-ray, and circular dichroism (CD) to resolve ambiguities in stereochemical assignments .

Basic: What are the best practices for storing this compound to maintain stability?

Methodological Answer:

  • Storage Conditions : Store in amber vials at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the hydroxyphenyl group and piperidinol hydroxyl .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as hygroscopicity can lead to hydrolysis or dimerization .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products, especially under accelerated aging conditions (40°C/75% RH) .

Advanced: How can computational modeling predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to neurological or metabolic targets, leveraging its structural similarity to fluorophenyl-piperidine derivatives .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability and conformational changes in target proteins (e.g., serotonin receptors) .
  • Pharmacophore Mapping : Identify key interactions (H-bond donors, aromatic π-stacking) using tools like Schrödinger’s Phase, informed by crystallographic data from related compounds .

Basic: What analytical techniques are recommended for determining the purity of this compound?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with MS detection to quantify impurities ≤0.1%. Mobile phases often include acetonitrile/water with 0.1% formic acid for ionization .
  • Elemental Analysis : Validate elemental composition (C, H, N) to confirm stoichiometry, critical for excluding byproducts like des-hydroxylated analogs .
  • Melting Point Analysis : Compare observed melting points with literature values; deviations >2°C indicate significant impurities .

Advanced: What experimental designs are optimal for studying enantiomer-specific biological effects?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via preparative chiral HPLC (e.g., Chiralpak IA column) and validate purity using polarimetry .
  • In Vitro Assays : Test isolated enantiomers in receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) to quantify stereospecific activity .
  • Factorial Design of Experiments (DoE) : Optimize reaction conditions (catalyst loading, temperature) to maximize enantiomeric excess (ee) during synthesis .

Basic: How can synthetic byproducts be minimized during the preparation of this compound?

Methodological Answer:

  • Stepwise Purification : Use flash chromatography after each synthetic step (e.g., after ring closure or hydroxylation) to remove intermediates like des-fluorinated analogs .
  • Catalyst Optimization : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity and reduce racemization .
  • Reaction Monitoring : Track progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion points .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Studies : Calculate activation energies for SN2 reactions at the piperidinol hydroxyl group, comparing leaving groups (e.g., tosylate vs. mesylate) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states, revealing whether rate-limiting steps involve bond breaking or proton transfer .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates, informed by Hammett plots correlating substituent effects with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.